molecular formula C11H16N4O2S B14010214 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione CAS No. 6299-06-5

1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione

Cat. No.: B14010214
CAS No.: 6299-06-5
M. Wt: 268.34 g/mol
InChI Key: NNQPHJAJCALWFR-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2S It is known for its unique structure, which includes a purine core substituted with methyl and propan-2-ylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the purine derivative reacts with an alkylating agent to introduce the propan-2-ylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituents.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine core.

Scientific Research Applications

1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may inhibit purine metabolism enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the propan-2-ylsulfanyl group.

    Theobromine (3,7-Dimethylxanthine): Similar purine core but different substitution pattern.

    Theophylline (1,3-Dimethylxanthine): Another purine derivative with different methylation.

Uniqueness

1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6299-06-5

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

1,3,9-trimethyl-8-propan-2-ylsulfanylpurine-2,6-dione

InChI

InChI=1S/C11H16N4O2S/c1-6(2)18-10-12-7-8(13(10)3)14(4)11(17)15(5)9(7)16/h6H,1-5H3

InChI Key

NNQPHJAJCALWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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